molecular formula C5H3BrFNO B1592280 5-Bromo-6-fluoropyridin-3-ol CAS No. 186593-54-4

5-Bromo-6-fluoropyridin-3-ol

Cat. No. B1592280
CAS RN: 186593-54-4
M. Wt: 191.99 g/mol
InChI Key: APZDTSYBPUWQHB-UHFFFAOYSA-N
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Description

5-Bromo-6-fluoropyridin-3-ol (5-BFP) is an important organic compound with a wide range of applications in the fields of synthetic chemistry, medicinal chemistry, and biochemistry. It is a versatile building block used in the synthesis of a variety of compounds, including drugs, dyes, and other organic molecules. In addition, 5-BFP has been studied for its potential applications in biological systems, such as in the modulation of enzyme activity, the inhibition of protein-protein interactions, and the inhibition of G protein-coupled receptors.

Scientific Research Applications

Synthesis and Functionalization

Halogenated pyridines, including compounds like "5-Bromo-6-fluoropyridin-3-ol," are pivotal in medicinal chemistry due to their versatile reactivity that enables the construction of complex molecules. An example is the work by Sutherland and Gallagher (2003), which demonstrates the synthesis of 3,5-disubstituted 2-fluoropyridines and 2-pyridones from 5-bromo-2-fluoropyridine via Suzuki reactions. These reactions are fundamental for introducing various functional groups into the pyridine ring, allowing for the generation of new chemical entities with potential pharmacological activities (Sutherland & Gallagher, 2003).

Application in Medical Imaging

Compounds structurally related to "5-Bromo-6-fluoropyridin-3-ol" have been investigated for their utility in medical imaging. Carroll et al. (2007) discussed the synthesis of fluorine-18 labeled fluoropyridines, which are crucial for Positron Emission Tomography (PET) imaging. This study highlights the strategic substitution of fluorine in pyridines to improve in vivo stability and facilitate the visualization of biological processes at the molecular level (Carroll, Nairne, & Woodcraft, 2007).

Chemical Selectivity and Reactivity

Further illustrating the chemical utility of halogenated pyridines, Stroup et al. (2007) described the chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine. This study emphasizes the selective functionalization of multi-halogenated pyridines under different conditions, revealing insights into the reactivity patterns that can be exploited in the synthesis of targeted molecules with specific biological activities (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).

Role in Synthesis of Complex Molecules

Halogen-rich intermediates, such as those related to "5-Bromo-6-fluoropyridin-3-ol," serve as valuable building blocks in medicinal chemistry. Wu et al. (2022) explored the synthesis of pentasubstituted pyridines from halogen-rich intermediates, showcasing the potential of these compounds in diversifying chemical libraries for drug discovery (Wu, Porter, Frennesson, & Saulnier, 2022).

properties

IUPAC Name

5-bromo-6-fluoropyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrFNO/c6-4-1-3(9)2-8-5(4)7/h1-2,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APZDTSYBPUWQHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Br)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70594047
Record name 5-Bromo-6-fluoropyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70594047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-6-fluoropyridin-3-ol

CAS RN

186593-54-4
Record name 5-Bromo-6-fluoropyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70594047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-6-fluoropyridin-3-ol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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